molecular formula C18H21N5O3 B5570888 2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide

2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide

Cat. No. B5570888
M. Wt: 355.4 g/mol
InChI Key: OVYKFDWNIQGOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.16443955 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on thiazolidinone derivatives, such as those synthesized by Baviskar et al. (2013), has demonstrated potential antimicrobial activity against various bacterial and fungal species. These studies provide a foundation for understanding how modifications to the core structure, similar to the compound , could influence antimicrobial efficacy (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Structural Elucidation and Synthesis

Investigations into the synthesis of novel heterocyclic compounds, including oxazolidinone derivatives, provide insights into the development of new antibacterial agents with improved safety profiles. For instance, Reck et al. (2005) identified 1,2,3-triazoles as promising replacements for conventional functionalities in oxazolidinones, pointing towards a method of improving drug safety without compromising antibacterial potency (F. Reck, Feiyu Zhou, et al., 2005).

Application in Drug Development

The chemistry of compounds containing isoxazolyl and triazolyl groups has been explored for their potential in drug development, including as antimicrobial and anticancer agents. The synthesis of new compounds and their biological evaluation, as demonstrated by Nikalje et al. (2015), who synthesized thiazolidinone derivatives for anti-inflammatory evaluation, showcases the broader applicability of such chemical frameworks in medicinal chemistry (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

properties

IUPAC Name

2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-3-7-14-10-16(26-21-14)11-19-17(24)12-22-13(2)20-23(18(22)25)15-8-5-4-6-9-15/h4-6,8-10H,3,7,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYKFDWNIQGOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)CN2C(=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.